2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
CAS No.: 877633-90-4
Cat. No.: VC7129533
Molecular Formula: C24H25F2N3O3
Molecular Weight: 441.479
* For research use only. Not for human or veterinary use.
![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide - 877633-90-4](/images/structure/VC7129533.png)
Specification
CAS No. | 877633-90-4 |
---|---|
Molecular Formula | C24H25F2N3O3 |
Molecular Weight | 441.479 |
IUPAC Name | 2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Standard InChI | InChI=1S/C24H25F2N3O3/c1-31-18-9-7-17(8-10-18)28-11-13-29(14-12-28)21(22-6-3-15-32-22)16-27-24(30)23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H,27,30) |
Standard InChI Key | UYHQLQCKVLAWKR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 |
Introduction
2,6-Difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is a complex organic compound with a molecular formula of C24H25F2N3O3 and a molecular weight of 441.4704 g/mol. This compound features a benzamide core substituted with difluoro groups, a furan ring, and a piperazinyl moiety linked to a 4-methoxyphenyl group. Its structural complexity suggests potential applications in medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
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Suzuki-Miyaura Coupling: For forming carbon-carbon bonds between aryl halides and organoboron compounds.
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Nucleophilic Substitution: To introduce the piperazinyl and methoxyphenyl groups.
Synthetic Route Example
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Starting Materials: 2,6-Difluorobenzamide, furan-2-ylboronic acid, and 4-(4-methoxyphenyl)piperazine.
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Reaction Conditions: Palladium catalyst, appropriate solvent (e.g., toluene or DMF), and base (e.g., sodium carbonate).
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Purification: Techniques such as recrystallization or chromatography to ensure purity.
Chemical Reactions and Stability
This compound can undergo various chemical reactions:
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Oxidation: The furan ring can be oxidized using agents like potassium permanganate.
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Reduction: The benzamide group can be reduced with lithium aluminum hydride.
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Substitution: The difluoro groups can be substituted with nucleophiles under appropriate conditions.
Biological Activity and Applications
The compound's unique structure suggests potential biological activities, including interactions with enzymes or receptors. Its applications could extend to:
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Medicine: As a pharmaceutical intermediate or active ingredient.
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Materials Science: In the development of new materials with specific electronic or optical properties.
Research Findings and Future Directions
Recent studies on similar compounds indicate promising antitumor activities, suggesting that this compound could be explored for similar purposes. Further research is needed to fully understand its biological effects and potential therapeutic applications.
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